8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-A]pyridine ring. The unique structural features of this compound make it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate brominated and trifluoromethylated reagents under controlled conditions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while oxidation and reduction reactions can modify the carboxylic acid group to form corresponding alcohols or aldehydes .
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-A]pyridine-3-carboxylic acid
- 6-Bromo-2-trifluoromethylimidazo[1,2-A]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-A]pyridine
Comparison: Compared to similar compounds, 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and biological activity. The trifluoromethyl group, in particular, increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-2-1-3-15-5(8(16)17)6(9(11,12)13)14-7(4)15/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIJKHMZOZFXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Br)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.